![molecular formula C13H14O2SZn B2453217 (Benzo[b]thiophen-3-yl)zinc pivalate CAS No. 1344727-31-6](/img/structure/B2453217.png)

(Benzo[b]thiophen-3-yl)zinc pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

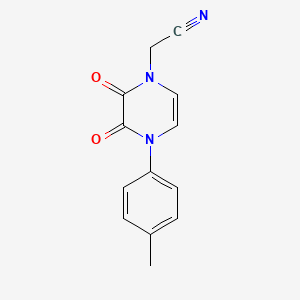

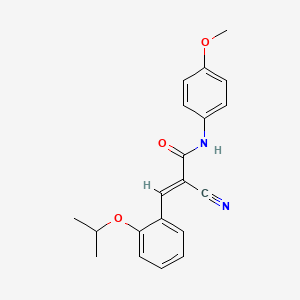

(Benzo[b]thiophen-3-yl)zinc pivalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C13H14O2SZn and a molecular weight of 299.69 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[b]thiophene moiety, a zinc atom, and a pivalate group . The exact structure would require more detailed spectroscopic analysis for confirmation.Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.69 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications

Photophysical Properties and Sensitizers for Photodynamic Therapy

- (Benzo[b]thiophen-3-yl)zinc pivalate and related zinc complexes have been investigated for their potential in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to kill cancer cells. Research on octasubstituted zinc azaphthalocyanines (ZnAzaPcs), including benzo[b]thiophen-3-yl substituted ZnAzaPcs, has shown that these compounds can produce singlet oxygen, a key reactive species in PDT, and have distinct absorption properties useful for this application (Zimcik et al., 2008).

Crystal Structures and Infrared Studies

- Research into the crystal structures of basic zinc carboxylate complexes, including zinc pivalates, has contributed to understanding their structural properties. These studies are essential for designing new materials and pharmaceuticals, and for understanding the interactions in existing compounds (Clegg et al., 1991).

Synthetic Chemistry and Tubulin Binding Agents

- This compound plays a role in the synthesis of 2,3-disubstituted benzo[b]thiophenes, which are used in developing tubulin binding agents. These agents are significant in the study of cancer therapies, as they can disrupt the function of tubulin in cancer cells (Flynn et al., 2001).

Efficient Synthesis Methods

- Efficient synthetic methods involving this compound have been developed for the construction of benzo[b]thiophenes, a class of compounds with various applications in medicinal chemistry and materials science (Sandhya et al., 2015).

Air- and Moisture-Stability of Organozinc Pivalates

- The development of air- and moisture-stable organozinc pivalates, including those with this compound, has been a significant advancement. These stable reagents are crucial for broader applications in organic synthesis and material science, where sensitivity to air and moisture can be limiting factors (Chen et al., 2017).

Synthesis and Characterization in Medicinal Chemistry

- In medicinal chemistry, benzo[b]thiophene derivatives, synthesized using this compound, are studied for their pharmacological properties. This includes the exploration of new compounds with potential antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

Photovoltaic Applications

- Zinc metalloporphyrins derived from benzo[b]thiophene-based compounds, including this compound, are being investigated for their use in dye-sensitized solar cells. These studies are crucial for the development of efficient and sustainable energy sources (Wang et al., 2005).

properties

IUPAC Name |

zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHWGHZFFGEKPZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2SZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)

![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)

![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)